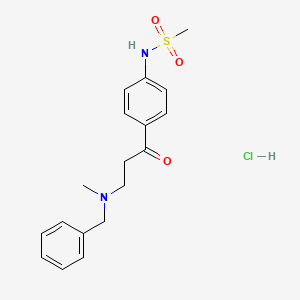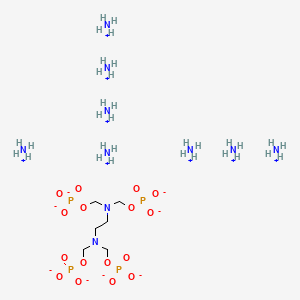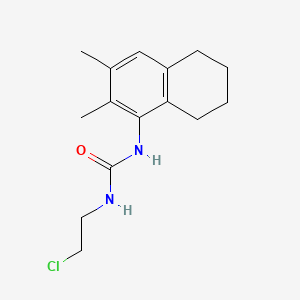
Urea, 1-(2-chloroethyl)-3-(2,3-dimethyl-5,6,7,8-tetrahydro-1-naphthyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Urea, 1-(2-chloroethyl)-3-(2,3-dimethyl-5,6,7,8-tetrahydro-1-naphthyl)-” is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and industrial processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “Urea, 1-(2-chloroethyl)-3-(2,3-dimethyl-5,6,7,8-tetrahydro-1-naphthyl)-” typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloroethylamine with 2,3-dimethyl-5,6,7,8-tetrahydro-1-naphthyl isocyanate in the presence of a suitable solvent and catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of reaction conditions, such as temperature, pressure, and solvent, is optimized to maximize yield and purity. Advanced techniques, such as flow chemistry and automated synthesis, may also be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
“Urea, 1-(2-chloroethyl)-3-(2,3-dimethyl-5,6,7,8-tetrahydro-1-naphthyl)-” can undergo various chemical reactions, including:
Oxidation: The chloroethyl group can be oxidized to form corresponding alcohol or aldehyde derivatives.
Reduction: The compound can be reduced to remove the chloro group, yielding a simpler urea derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohol or aldehyde derivatives, while substitution reactions can produce a variety of new urea derivatives with different functional groups.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving urea derivatives.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the development of new materials or chemical processes.
作用機序
The mechanism by which “Urea, 1-(2-chloroethyl)-3-(2,3-dimethyl-5,6,7,8-tetrahydro-1-naphthyl)-” exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the chloroethyl group may facilitate covalent binding to target proteins, leading to changes in their function.
類似化合物との比較
Similar Compounds
Urea, 1-(2-chloroethyl)-3-(phenyl): Similar structure but with a phenyl group instead of the tetrahydronaphthyl moiety.
Urea, 1-(2-chloroethyl)-3-(2,3-dimethylphenyl): Similar structure but with a dimethylphenyl group.
Uniqueness
The unique structural features of “Urea, 1-(2-chloroethyl)-3-(2,3-dimethyl-5,6,7,8-tetrahydro-1-naphthyl)-”, such as the tetrahydronaphthyl moiety, contribute to its distinct chemical properties and potential applications. This compound may exhibit different reactivity, biological activity, and physical properties compared to its analogs.
特性
CAS番号 |
102433-45-4 |
|---|---|
分子式 |
C15H21ClN2O |
分子量 |
280.79 g/mol |
IUPAC名 |
1-(2-chloroethyl)-3-(2,3-dimethyl-5,6,7,8-tetrahydronaphthalen-1-yl)urea |
InChI |
InChI=1S/C15H21ClN2O/c1-10-9-12-5-3-4-6-13(12)14(11(10)2)18-15(19)17-8-7-16/h9H,3-8H2,1-2H3,(H2,17,18,19) |
InChIキー |
ZCDDHYSPLQHDKA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(CCCC2)C(=C1C)NC(=O)NCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


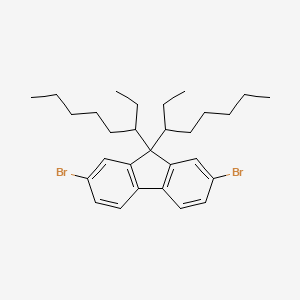

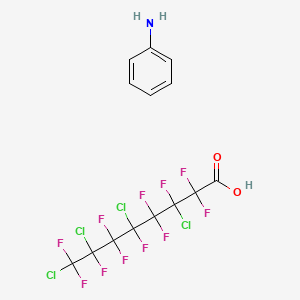
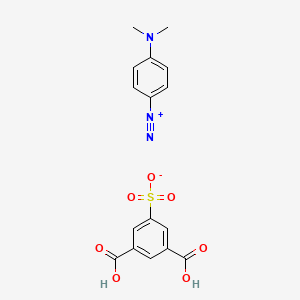

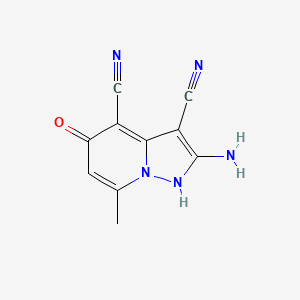

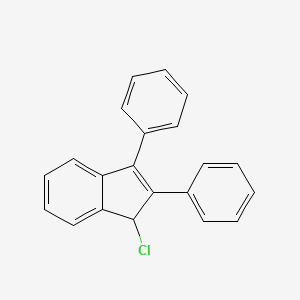
![1,3,6,8,11,13-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,7,12-triene](/img/structure/B12810917.png)


